Synthetic Utility in Cross-Metathesis Reactions: A Clear Advantage Over Saturated Analogs
Ethyl 6-heptenoate functions as a critical olefin partner in cross-metathesis reactions, a role that ethyl heptanoate cannot perform. This reactivity is specifically leveraged in the synthesis of dorrigocin A analogues, where ethyl 6-heptenoate is cross-metathesized with a glycal derivative. This is followed by a tandem allylic rearrangement-alkene isomerization reaction (Perlin reaction) to yield the desired product [1].
| Evidence Dimension | Reactivity in Cross-Metathesis |
|---|---|
| Target Compound Data | Reacts with glycal derivative via cross-metathesis |
| Comparator Or Baseline | Ethyl heptanoate (CAS 106-30-9): No reaction possible |
| Quantified Difference | N/A (Qualitative but definitive difference in reaction feasibility) |
| Conditions | Cross-metathesis using Ru-based catalysts, followed by allylic rearrangement (Perlin reaction) [1] |
Why This Matters
This unique reactivity enables the construction of complex molecules with defined stereochemistry, making ethyl 6-heptenoate an indispensable reagent for medicinal chemists synthesizing bioactive natural product analogs.
- [1] Anquetin, G., et al. (2008). Synthesis of novel migrastatin and dorrigocin A analogues from D-glucal. Chemistry, 14(5), 1592–1600. View Source
